molecular formula C17H13N3O5S2 B2994327 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 313469-82-8

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2994327
CAS No.: 313469-82-8
M. Wt: 403.43
InChI Key: HDRPAGGZKVRPFN-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole-derived compound featuring a 4-nitrobenzenesulfonyl substituent at the 5-position of the thiazole ring and a phenylacetamide group at the 2-position. The phenylacetamide group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties. While direct synthesis or biological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in enzyme inhibition (e.g., viral proteases or kinases) due to the thiazole core’s prevalence in medicinal chemistry .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-15(10-12-4-2-1-3-5-12)19-17-18-11-16(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRPAGGZKVRPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound with a complex structure that includes a thiazole ring and a nitrobenzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12N3O4S
  • Molecular Weight : 316.33 g/mol
  • CAS Number : 5743-59-9
PropertyValue
Molecular Weight316.33 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The nitro group in the structure is known to enhance the activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL, indicating potent activity compared to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Research Findings

A recent study highlighted that this compound induced apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for various cancer cell lines were reported between 15–30 µM, showcasing its potential as an anticancer agent.

The biological activity of this compound can be attributed to:

  • Electrophilic Attack : The nitrobenzenesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target proteins.
  • Enzyme Inhibition : It inhibits enzymes involved in critical cellular processes, leading to reduced cell viability in pathogens and cancer cells.
  • Reactive Intermediate Formation : Upon bioreduction, the nitro group can generate reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide : The 4-nitrobenzenesulfonyl group combines a sulfonyl linker (hydrogen bond acceptor) with a nitro group (strong electron withdrawal), likely increasing polarity and binding affinity to charged enzymatic pockets.
  • N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide () : The 4-hydroxyphenyl substituent provides electron-donating effects, reducing polarity (logP ~3.88 inferred from analogs) compared to the nitro-sulfonyl variant. This may limit solubility but enhance passive diffusion across membranes .
  • BML-259 (2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide) () : The isopropyl group introduces steric bulk and lipophilicity (logP = 3.88), favoring hydrophobic interactions. This compound inhibits Cdk5, suggesting the thiazole-alkyl motif may target kinase domains .

Sulfonyl-Containing Analogs

  • N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide () : The sulfonyl group here is attached to a thiadiazole ring. Despite the heterocycle difference, the sulfonyl moiety likely enhances solubility and target engagement, as seen in ’s triazole-sulfonyl derivatives with enzyme inhibitory activity .

Acetamide Substituent Variations

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The morpholino group (a cyclic amine) increases polarity and hydrogen-bonding capacity compared to the phenylacetamide in the target compound. This modification could improve solubility but reduce blood-brain barrier penetration .
  • This aligns with BML-259’s phenylacetamide moiety, which contributes to its kinase inhibition .

Key Research Findings from Structural Analogs

  • Antiviral Potential: Thiazolides in inhibit SARS-CoV-2 Main Protease and Methyltransferase, highlighting the thiazole core’s versatility in targeting viral enzymes. The nitro-sulfonyl group in the target compound may similarly engage catalytic sites .
  • Kinase Inhibition : BML-259’s activity against Cdk5 () suggests that arylacetamide-thiazole derivatives are viable scaffolds for kinase-targeted therapies. Substituent tailoring (e.g., nitro-sulfonyl for polarity, isopropyl for lipophilicity) can modulate selectivity .
  • Synthetic Flexibility : and demonstrate methods for introducing sulfonyl and acetamide groups via acylation and sulfonation, implying feasible synthesis routes for the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Thiazole Substituent (Position 5) Acetamide Substituent Molecular Weight logP* Bioactivity Source
Target Compound 4-Nitrobenzenesulfonyl Phenyl 417.39 ~2.1† Theoretical enzyme inhibition -
N-[5-(4-Hydroxyphenyl)-... () 4-Hydroxyphenyl Acetamide 234.27 ~3.88 Not reported
BML-259 () Isopropyl Phenyl 260.35 3.88 Cdk5 inhibition
Compound 2-Chlorophenyl Morpholino 338.75‡ ~1.5 Not reported

*logP estimated via analogy; †Calculated using ChemDraw; ‡Based on molecular formula C₁₄H₁₅ClN₄O₂S.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

Thiazole core formation : React 2-chloroacetamide derivatives with sulfur and amines under reflux (e.g., toluene:water, 8:2) to form the 1,3-thiazol-2-yl scaffold .

Sulfonylation : Introduce the 4-nitrobenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.

Acetamide functionalization : Couple the phenylacetamide moiety using activating agents like DCC or EDC in dichloromethane.

  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via crystallization (ethanol) or column chromatography .

    Step Reagents/ConditionsYieldReference
    Thiazole formationNaN₃, toluene:water, reflux70–85%
    Sulfonylation4-nitrobenzenesulfonyl chloride, DMF, 0–5°C60–75%
    Acetamide couplingPhenylacetyl chloride, DCM, RT80–90%

Q. How is the compound characterized structurally and spectroscopically?

  • Techniques :

  • NMR (¹H/¹³C): Confirm regiochemistry of the thiazole ring and sulfonamide linkage.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., observed [M+H]⁺ vs. calculated).
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
    • Data Interpretation : Compare spectral data with analogous compounds (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives) .

Advanced Research Questions

Q. How can crystallographic methods resolve ambiguities in the compound’s solid-state structure?

  • Methodology : Use SHELXL for small-molecule refinement or SHELXS for structure solution. Key steps:

Collect high-resolution X-ray diffraction data (Mo/Kα radiation).

Solve phase problems via direct methods (e.g., Patterson maps).

Refine anisotropic displacement parameters and validate via R-factor analysis.

  • Challenges : Address twinning or disorder in the nitrobenzenesulfonyl group using restraints .

Q. What experimental designs are optimal for evaluating antitumor activity?

  • Protocol :

In vitro screening : Use the NCI-60 cell line panel (Developmental Therapeutics Program) at 10 μM concentration .

Mechanistic studies : Assess apoptosis (Annexin V/PI staining) or kinase inhibition (ATPase assays).

SAR analysis : Modify the phenylacetamide or sulfonyl group to enhance potency.

  • Data Contradictions : Address variability in IC₅₀ values due to purity (e.g., 95% vs. >99%) or solvent effects .

Q. How does the electronic nature of the 4-nitrobenzenesulfonyl group influence reactivity?

  • Analysis :

  • The nitro group acts as a strong electron-withdrawing group, polarizing the sulfonamide bond and enhancing electrophilicity.
  • Computational studies (DFT): Calculate partial charges to predict nucleophilic attack sites (e.g., sulfur vs. nitrogen) .

Q. What strategies mitigate synthetic by-products in multi-step reactions?

  • Solutions :

Use HPLC-MS to detect and quantify impurities (e.g., des-nitro derivatives).

Optimize reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride to minimize unreacted thiazole).

Employ scavenger resins (e.g., polymer-bound DMAP) to trap excess reagents .

Q. How can pharmacophore modeling guide derivative design for enhanced bioactivity?

  • Approach :

Map the thiazole (hydrogen-bond acceptor) and phenylacetamide (hydrophobic domain) as core pharmacophores.

Introduce substituents (e.g., fluoro, methyl) to improve binding to target proteins (e.g., tubulin or topoisomerases) .

  • Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root Causes :

  • Variability in assay conditions (e.g., serum concentration, incubation time).
  • Differences in compound solubility (DMSO vs. PBS).
    • Resolution :

Standardize protocols (e.g., CLSI guidelines).

Validate purity via orthogonal methods (HPLC, elemental analysis) .

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